1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]
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Overview
Description
1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] is a heterocyclic compound characterized by a spiro connection between a furan ring and a pyrrolizine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ninhydrin with methyl acetylenedicarboxylate and aniline in the presence of a catalytic amount of sulfuric acid in acetic acid. This reaction proceeds through a series of steps including protonation, ring closure, and tautomerization to yield the desired spiro compound .
Industrial Production Methods
Industrial production of 1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indene-2,2’-pyrrolizine]
- Spiro[benzofuran-2,2’-pyrrolizine]
- Spiro[indeno[1,2-b]quinoxaline]
Uniqueness
1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] is unique due to its specific spiro connection between the furan and pyrrolizine rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other spiro compounds. Its unique properties make it a valuable compound for various scientific and industrial applications .
Biological Activity
1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity associated with this compound, supported by various studies and findings.
Structural Characteristics
The spirofuran-pyrrolizine structure contributes to the compound's unique properties. The spiro configuration often enhances biological activity by providing a rigid framework that can interact favorably with biological targets. Its furan and pyrrolizine moieties are known for their roles in various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of spiro compounds have shown promising results against both Gram-positive and Gram-negative bacteria. A study highlighted the antibacterial activity of spiro[1-benzofuran-2,1'-cyclohexane] derivatives, which demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 75 to 150 µg/mL .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Spiro[1-benzofuran-2,1'-cyclohexane] | 75-150 | S. aureus, E. coli |
1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] | TBD | TBD |
Antitumor Activity
The antitumor potential of spiro compounds has been explored extensively. For example, compounds related to the pyrrolizine structure have demonstrated cytotoxic effects on various cancer cell lines. A study reported that certain spiro derivatives had a preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts . This suggests that 1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] could exhibit similar properties.
Case Studies
- Antibacterial Evaluation : In a recent study evaluating various pyrrolidine derivatives for antibacterial properties, compounds similar to 1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] showed significant inhibition against harmful bacteria such as Bacillus subtilis and Pseudomonas aeruginosa . The structure-activity relationship indicated that specific substitutions enhanced bioactivity.
- Antifungal Properties : Another case study examined the antifungal efficacy of related spiro compounds against Candida albicans. The findings suggested that modifications in the furan ring could lead to increased antifungal activity, highlighting the importance of structural optimization in drug design .
The mechanisms through which 1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] exerts its biological effects are not yet fully elucidated. However, it is hypothesized that its interaction with cellular targets may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes leading to cell lysis.
Properties
CAS No. |
457652-65-2 |
---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
spiro[1,3-dihydropyrrolizine-2,2'-3H-furan] |
InChI |
InChI=1S/C10H11NO/c1-3-9-7-10(4-2-6-12-10)8-11(9)5-1/h1-3,5-6H,4,7-8H2 |
InChI Key |
APCWSGHQCLCHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC12CC3=CC=CN3C2 |
Origin of Product |
United States |
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